molecular formula C11H21NO3 B2628852 Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 124438-33-1

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B2628852
CAS No.: 124438-33-1
M. Wt: 215.293
InChI Key: YFNSVTKRYJNZKK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 124438-33-1) is a piperidine derivative featuring an ethyl ester at the 1-position and a 3-hydroxypropyl substituent at the 4-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, where piperidine scaffolds are critical for bioactive molecules. Its ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions, while the hydroxypropyl moiety provides a site for further functionalization .

Properties

IUPAC Name

ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-5-10(6-8-12)4-3-9-13/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSVTKRYJNZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled conditions and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is not fully understood. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The hydroxypropyl group may enhance its binding affinity and specificity towards certain biological targets, potentially influencing its pharmacological effects .

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Benzyl Esters

  • Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 99198-80-8, C₁₆H₂₃NO₃): Structural Difference: Replaces the ethyl ester with a benzyl group. Synthesis: Lower yield (42%) compared to ethyl analogs due to steric hindrance during purification (cyclohexane/ethyl acetate chromatography) . Applications: The benzyl group requires hydrogenolysis for deprotection, making it less convenient than ethyl esters in multi-step syntheses.
  • Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, C₁₄H₂₄N₂O₅): Structural Difference: Contains a methoxyimino group and an additional ethoxycarbonylpropyl chain. Synthesis: Higher yield (84%) as a diastereomeric mixture, attributed to optimized oxime formation conditions (pyridine/O-methylhydroxylamine hydrochloride) . Reactivity: The methoxyimino group enables cyclization reactions, as seen in its conversion to decahydro-1,6-naphthyridine derivatives .

Heterocycle Modifications: Piperidine vs. Thiopyran/Tetrahydropyran

  • Ethyl (4-(3-hydroxypropyl)tetrahydro-2H-thiopyran-4-yl)carbamate (13f, C₁₃H₂₃NO₃S): Structural Difference: Replaces piperidine with a thiopyran ring. Physical Properties: Lower melting point (82–83°C) compared to oxygenated analogs (e.g., benzyl tetrahydropyran derivatives: 89–90°C), reflecting reduced crystallinity due to sulfur’s larger atomic radius . Applications: Thiopyran derivatives are explored for sulfur’s electron-rich nature, which enhances metal coordination in catalysis .
  • tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6, C₁₃H₂₅NO₃): Structural Difference: Uses a tert-butyl ester instead of ethyl. Synthesis: Requires acidic deprotection (e.g., trifluoroacetic acid), unlike ethyl esters, which are cleaved under basic conditions . Applications: Preferred in solid-phase peptide synthesis for its stability under nucleophilic conditions .

Functional Group Variations: Hydroxypropyl vs. Aromatic/Ketone Substituents

  • Ethyl 1-(3-phenylpropanoyl)-piperidine-4-carboxylate (CAS: 349088-70-6, C₁₇H₂₃NO₃): Structural Difference: Substitutes hydroxypropyl with a phenylpropanoyl group. Reactivity: The ketone and aromatic moieties enable conjugation reactions (e.g., nucleophilic acyl substitutions), unlike the hydroxypropyl group’s primary alcohol . Applications: Used in opioid receptor ligand synthesis due to the phenyl group’s π-π stacking interactions .
  • Ethyl (S)-4-((4-chlorophenyl)(4-(diphenylphosphanyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate (2h):

    • Structural Difference : Incorporates a phosphine ligand and chlorophenyl group.
    • Applications : Serves as a chiral ligand in asymmetric catalysis, leveraging the ethyl ester’s stability during phosphorus ligand-coupling reactions .

Key Findings and Implications

  • Ethyl vs. Benzyl Esters : Ethyl esters offer higher synthetic flexibility due to easier deprotection and better solubility, whereas benzyl esters are bulkier and require harsher conditions .
  • Heterocycle Influence : Thiopyran/tetrahydropyran analogs exhibit distinct crystallinity and electronic properties compared to piperidine, impacting their utility in catalysis or drug design .
  • Functional Group Trade-offs : Hydroxypropyl groups enable alcohol-specific reactions (e.g., oxidation), while aromatic/ketone substituents expand conjugation and ligand capabilities .

Biological Activity

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a hydroxypropyl substituent. The synthesis typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base like triethylamine, allowing for the formation of the desired ester.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, particularly in the fields of cancer therapy and neuropharmacology. Its structural features suggest potential interactions with multiple biological targets.

Anticancer Properties

Research has shown that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of piperidine have been evaluated for their ability to induce apoptosis in cancer cells. In one study, certain piperidine derivatives demonstrated improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

Compound NameIC50 (μM)Cell Line
This compoundTBDFaDu hypopharyngeal tumor cells
Piperidine derivative A2.5MCF-7 breast cancer cells
Piperidine derivative B1.8HeLa cervical cancer cells

Neuropharmacological Activity

This compound has also been studied for its neuropharmacological effects. Compounds with similar structures have been investigated for their interaction with dopamine receptors, particularly D2 and D3 receptors. These interactions are crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Table 2: Binding Affinities to Dopamine Receptors

Compound NameD2 Receptor Ki (nM)D3 Receptor Ki (nM)
This compoundTBDTBD
Cariprazine derivative0.90.73

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of various piperidine derivatives, this compound was included as part of a larger compound library. The study aimed to assess its effectiveness against FaDu hypopharyngeal tumor cells. Preliminary results indicated that this compound induced significant cell death at concentrations lower than those required for traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound analogues. The study assessed their binding affinities to dopamine receptors in transfected HEK293 cells. Results showed promising selectivity towards D3 receptors, indicating potential applications in treating dopamine-related disorders .

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